N-[(Ethoxycarbonyl)carbamothioyl]glycine
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Overview
Description
N-[(Ethoxycarbonyl)carbamothioyl]glycine is an organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom
Preparation Methods
The synthesis of N-[(Ethoxycarbonyl)carbamothioyl]glycine typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(Ethoxycarbonyl)carbamothioyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(Ethoxycarbonyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(Ethoxycarbonyl)carbamothioyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes within cells .
Comparison with Similar Compounds
N-[(Ethoxycarbonyl)carbamothioyl]glycine can be compared with other similar compounds, such as:
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: This compound has a similar carbamothioyl group but differs in its overall structure and properties.
N-((4-sulfamoylphenyl)carbamothioyl) amides: These compounds also contain the carbamothioyl group and are studied for their inhibitory effects on enzymes.
Biological Activity
N-[(Ethoxycarbonyl)carbamothioyl]glycine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethoxycarbonyl group and a carbamothioyl moiety attached to glycine. The synthesis typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The resulting compound can be purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on related carbamothioyl derivatives demonstrated their effectiveness against various bacterial strains, suggesting a potential role for this compound in developing new antibiotics .
Analgesic Effects
In the context of analgesic research, acyl-glycine derivatives have shown promise as selective inhibitors of glycine transporter 2 (GlyT2). Modifications to the glycine structure, such as those found in this compound, may enhance analgesic efficacy while reducing side effects . A study highlighted that certain lipid analogs provided greater analgesia at lower doses compared to traditional GlyT2 inhibitors, indicating a potential therapeutic advantage .
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to modulate NMDA receptor activity through glycine binding sites, enhancing calcium influx and subsequent neuronal signaling . This modulation plays a crucial role in pain perception and neuroprotection.
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial effects of various carbamothioyl derivatives, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
- Analgesic Studies : In animal models, derivatives of this compound were tested for pain relief efficacy. Results indicated that these compounds could provide effective analgesia with minimal adverse effects compared to traditional analgesics. This finding supports further investigation into their clinical applications in pain management .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
918955-95-0 |
---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(ethoxycarbonylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C6H10N2O4S/c1-2-12-6(11)8-5(13)7-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,11,13) |
InChI Key |
MXYDJASROAFSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NCC(=O)O |
Origin of Product |
United States |
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